6-Isopropylpyrazolo[1,5-a]pyrimidine
Description
Significance of the Pyrazolo[1,5-a]pyrimidine (B1248293) Core as a Privileged Scaffold in Drug Discovery
A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity. The pyrazolo[1,5-a]pyrimidine core fits this description due to its rigid, planar structure which is amenable to chemical modifications at various positions. nih.gov These modifications can significantly influence the compound's electronic properties, lipophilicity, and spatial arrangement, thereby fine-tuning its interaction with specific biological targets. nih.gov
The therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives is vast, with documented activities including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. ias.ac.inontosight.ai This broad spectrum of activity underscores the importance of this scaffold in the design and development of new therapeutic agents. For instance, the well-known hypnotic drug, Zaleplon, features a pyrazolo[1,5-a]pyrimidine core, highlighting the clinical relevance of this chemical class. ias.ac.in
The ability of this scaffold to interact with a variety of biological targets, particularly protein kinases, has made it a focal point in cancer research. rsc.org Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature in many cancers. rsc.org Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of various protein kinases, demonstrating their potential in targeted cancer therapy. rsc.orgresearchgate.net
Overview of the Chemical and Biological Research Landscape of Pyrazolo[1,5-a]pyrimidine Derivatives
The research landscape for pyrazolo[1,5-a]pyrimidine derivatives is both broad and deep, with numerous studies focusing on their synthesis and biological evaluation. Various synthetic strategies have been developed to construct this bicyclic system, allowing for the introduction of a wide array of functional groups. nih.govrsc.org These methods include cyclization, condensation reactions, and more modern techniques like microwave-assisted synthesis and green chemistry approaches. rsc.org
The biological evaluation of these derivatives has revealed a multitude of activities. A significant area of investigation has been their role as protein kinase inhibitors. rsc.org For example, certain pyrazolo[1,5-a]pyrimidine compounds have shown potent inhibitory activity against Pim-1 kinase, a target implicated in various cancers. nih.gov Other derivatives have been identified as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), which is a promising target for inflammatory and autoimmune diseases. nih.gov
Beyond cancer, these compounds have been explored for their potential in treating other conditions. Studies have demonstrated their anti-diabetic, anti-Alzheimer, and anti-arthritic properties in vitro. nih.gov Furthermore, their antimicrobial and antiviral activities continue to be areas of active research. ias.ac.in The diverse biological activities of pyrazolo[1,5-a]pyrimidine derivatives are summarized in the table below.
| Biological Activity | Therapeutic Area | Reference |
| Protein Kinase Inhibition | Cancer | rsc.org |
| PI3Kδ Inhibition | Inflammatory and Autoimmune Diseases | nih.gov |
| Anti-diabetic | Metabolic Disorders | nih.gov |
| Anti-Alzheimer | Neurodegenerative Diseases | nih.gov |
| Anti-arthritic | Inflammatory Diseases | nih.gov |
| Antimicrobial | Infectious Diseases | ias.ac.in |
| Antiviral | Infectious Diseases | ias.ac.in |
The ongoing research into pyrazolo[1,5-a]pyrimidine derivatives continues to uncover new therapeutic possibilities. The versatility of this scaffold, coupled with the ever-expanding understanding of its structure-activity relationships, ensures that it will remain a significant area of focus in medicinal chemistry for the foreseeable future.
Structure
3D Structure
Properties
IUPAC Name |
6-propan-2-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7(2)8-5-10-9-3-4-11-12(9)6-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWGYDFQPFDTHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN2C(=CC=N2)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations for 6 Isopropylpyrazolo 1,5 a Pyrimidine and Analogs
Strategies for the Construction of the Pyrazolo[1,5-a]pyrimidine (B1248293) Ring System
The synthesis of the pyrazolo[1,5-a]pyrimidine core is a well-established area of heterocyclic chemistry, with several robust methods available for its construction. These strategies primarily rely on building the pyrimidine (B1678525) ring onto a pre-existing aminopyrazole moiety or constructing the entire bicyclic system through multi-component or pericyclic reactions.
Cyclocondensation Reactions of Aminopyrazoles with 1,3-Biselectrophilic Compounds
The most prevalent and versatile method for synthesizing pyrazolo[1,5-a]pyrimidines is the cyclocondensation reaction between 5-aminopyrazoles and 1,3-biselectrophilic compounds. nih.govnih.gov This approach allows for the introduction of a wide variety of substituents at positions 5, 6, and 7 of the final heterocyclic system by carefully selecting the appropriate 1,3-dicarbonyl compound or its synthetic equivalent. beilstein-journals.orgorganic-chemistry.org
The reaction typically proceeds under acidic or basic conditions, where the 5-aminopyrazole acts as a binucleophile. beilstein-journals.org The initial step involves the attack of the exocyclic amino group on one of the electrophilic centers of the 1,3-dicarbonyl compound, followed by a cyclization step involving the pyrazole (B372694) ring nitrogen to form the pyrimidine ring. beilstein-journals.orgnih.gov The regioselectivity of the condensation is generally high, with the exocyclic amino group of the aminopyrazole exhibiting greater nucleophilicity than the endocyclic nitrogen atom. eurekaselect.com
To achieve the target 6-isopropylpyrazolo[1,5-a]pyrimidine, a 3-aminopyrazole (B16455) would be reacted with a 1,3-biselectrophile containing an isopropyl group at the C-2 position, such as 2-isopropyl-1,3-dicarbonyl compounds or their equivalents.
Table 1: General Cyclocondensation for 6-Substituted Pyrazolo[1,5-a]pyrimidines
| Aminopyrazole | 1,3-Biselectrophile | R Group | Resulting Product |
| 3-Aminopyrazole | 2-R-malondialdehyde | Isopropyl | This compound |
| 3-Aminopyrazole | 2-R-1,3-diketone | Isopropyl | 5,7-disubstituted-6-isopropylpyrazolo[1,5-a]pyrimidine |
This strategy's power lies in the commercial availability or straightforward synthesis of a wide array of both aminopyrazoles and 1,3-dicarbonyl compounds, enabling extensive diversification of the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov
Multi-component Reaction Approaches to Pyrazolo[1,5-a]pyrimidines
Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex heterocyclic structures like pyrazolo[1,5-a]pyrimidines in a single synthetic operation. nih.govd-nb.info These reactions are highly valued for their ability to rapidly generate molecular diversity from simple, readily available starting materials. d-nb.infomdpi.com
A common MCR strategy for this scaffold involves the three-component reaction of a 3-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate. beilstein-journals.org The reaction sequence typically begins with the formation of an imine intermediate, which then undergoes a nucleophilic attack by the active methylene compound, followed by cyclization and aromatization to yield the highly substituted pyrazolo[1,5-a]pyrimidine core. beilstein-journals.org Microwave-assisted conditions have been shown to significantly accelerate these reactions, often leading to high yields and purity in a matter of minutes. beilstein-journals.org For instance, Rh(III)-catalyzed annulation involving 3-aminopyrazoles, aldehydes, and sulfoxonium ylides under microwave heating provides another efficient route to diverse pyrazolo[1,5-a]pyrimidines. beilstein-journals.org
Pericyclic Reactions in Pyrazolo[1,5-a]pyrimidine Synthesis
Pericyclic reactions provide an alternative and elegant approach to the pyrazolo[1,5-a]pyrimidine system that does not require a pre-formed aminopyrazole. nih.gov A notable example is a one-pot protocol developed by Ding and co-workers, which utilizes a [4+2] cycloaddition reaction. nih.gov In this method, an N-propargylic sulfonylhydrazone is treated with a sulfonyl azide (B81097) in the presence of a copper(I) chloride catalyst. This initiates a click reaction, leading to a triazole intermediate that subsequently decomposes. The resulting species undergoes an intramolecular [4+2] cycloaddition to construct the fused pyrazolo[1,5-a]pyrimidine ring system. nih.gov This scalable, one-pot procedure demonstrates the utility of pericyclic reactions in accessing this important heterocyclic scaffold from acyclic precursors. nih.gov
Advanced Functionalization and Derivatization of the Pyrazolo[1,5-a]pyrimidine Scaffold
Post-synthetic modification of the pyrazolo[1,5-a]pyrimidine core is crucial for fine-tuning its properties and for creating libraries of analogs. Advanced methods, particularly those involving regioselective installations and transition-metal-catalyzed cross-couplings, have become indispensable tools for scaffold diversification.
Regioselective Introduction and Modification of the Isopropyl Moiety at Position 6
The introduction of substituents at the 6-position of the pyrazolo[1,5-a]pyrimidine ring is most commonly and strategically achieved during the initial construction of the heterocycle, as described in Section 2.1.1. Specifically, the reaction of a 3-aminopyrazole with a 1,3-dicarbonyl compound bearing an isopropyl group at its central carbon (C-2) will directly and regioselectively yield the this compound scaffold.
Direct functionalization or introduction of an isopropyl group onto a pre-formed pyrazolo[1,5-a]pyrimidine at position 6 is significantly more challenging and less common. While methods exist for introducing functional groups at other positions, such as C-3 or C-7, the C-6 position is generally less reactive towards typical electrophilic or nucleophilic substitution. sci-hub.se Strategies for post-synthetic modification at C-6 would likely require a multi-step sequence, potentially starting with the introduction of a more reactive handle. For example, Portilla and co-workers have developed methods to introduce an amino group at position 6 via the reduction of a 6-(phenyldiazenyl) precursor. nih.govchim.it This amino group could, in principle, serve as a starting point for further transformations, although direct conversion to an isopropyl group would require several synthetic steps.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) for Scaffold Diversification
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for creating carbon-carbon and carbon-nitrogen bonds, enabling extensive diversification of the pyrazolo[1,5-a]pyrimidine scaffold. sci-hub.senih.gov These reactions typically require a halogenated pyrazolo[1,5-a]pyrimidine precursor, which can be coupled with a wide range of partners to install aryl, heteroaryl, alkynyl, and amino groups at specific positions. nih.gov
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is widely used to introduce aryl and heteroaryl moieties by coupling a halo-pyrazolo[1,5-a]pyrimidine with a boronic acid or its ester. This reaction has been successfully applied to introduce substituents at various positions, particularly C-3 and C-5. The use of specialized palladium catalysts and ligands, such as XPhosPdG2/XPhos, can be crucial to prevent side reactions like debromination and achieve high yields. organic-chemistry.org
Table 2: Examples of Suzuki-Miyaura Cross-Coupling on the Pyrazolo[1,5-a]pyrimidine Scaffold
| Substrate | Coupling Partner | Catalyst/Ligand/Base | Conditions | Yield | Ref |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos / K3PO4 | Dioxane, 80 °C, MW | 74% | |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 2-Thienylboronic acid | XPhosPdG2/XPhos / K3PO4 | Dioxane, 80 °C, MW | 81% | |
| 3-Bromo-5-(morpholino)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 4-Methoxyphenylboronic acid | PdCl2(PPh3)2 / Na2CO3 | Dioxane/H2O, 110 °C | 84% | |
| 3-Iodo-pyrazolo[1,5-a]pyrimidine | (1-Methyl-1H-pyrazol-4-yl)boronic acid pinacol (B44631) ester | Pd(dppf)Cl2 / K2CO3 | Dioxane/H2O, 80 °C | 81% | nih.gov |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond through the reaction of a terminal alkyne with a halo-pyrazolo[1,5-a]pyrimidine, typically catalyzed by palladium and a copper co-catalyst. nih.gov This reaction is invaluable for introducing alkynyl functionalities, which can serve as versatile handles for further synthetic transformations. nih.gov
Table 3: Examples of Sonogashira Cross-Coupling on the Pyrazolo[1,5-a]pyrimidine Scaffold
| Substrate | Coupling Partner | Catalyst/Base | Conditions | Yield | Ref |
| 5-Ethynylpyrazolo[1,5-a]pyrimidine | Alkyl bromide | CuI, Quinine-derived ligand (L) | Toluene, 40 °C | High | nih.gov |
| 2,6-Dichloro-5-ethoxycarbonyl-7-methylpyrimidine | Phenylacetylene | Pd(PPh3)2Cl2, CuI / Et3N | Dioxane, 100°C | 78% |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting an aryl halide with an amine. This transformation is a cornerstone for introducing primary and secondary amino groups onto the pyrazolo[1,5-a]pyrimidine core. nih.gov The reaction has been employed to synthesize a variety of amino-substituted derivatives, which are of significant interest in medicinal chemistry. nih.govchim.it Microwave irradiation is often used to accelerate the reaction, providing the desired products in good yields. nih.gov
Table 4: Examples of Buchwald-Hartwig Amination on the Pyrazolo[1,5-a]pyrimidine Scaffold
| Substrate | Coupling Partner | Catalyst/Ligand/Base | Conditions | Yield | Ref |
| 5-Chloro-pyrazolo[1,5-a]pyrimidine derivative | Benzimidazole (B57391) derivative | Pd2(dba)3 / Xantphos / Cs2CO3 | Toluene, 150 °C, MW | 34-93% | nih.gov |
| 3-Bromo-5-aryl-pyrazolo[1,5-a]pyrimidine | Acetamide | BrettPhos Pd G3 | Not specified | Efficient | chim.it |
| 6-Amino-1,3-dimethyluracil | β-Bromovinyl aldehyde | Pd(OAc)2 / BINAP / Cs2CO3 | Toluene, 110 °C | Good |
Substitution Reactions with Nucleophiles for Varied Functional Groups
The functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, including analogs like this compound, is crucial for modifying its physicochemical and biological properties. Nucleophilic aromatic substitution (SNAr) reactions are a primary method for introducing diverse functional groups, particularly at the electrophilic 5- and 7-positions of the pyrimidine ring. mdpi.com This strategy often begins with the halogenation of these positions, creating reactive intermediates for subsequent substitution. nih.gov
The introduction of halogens, typically chlorine or bromine, at positions 5 and 7 renders them susceptible to attack by a wide range of nucleophiles. nih.govnih.gov For instance, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) can be synthesized and subsequently functionalized. nih.gov Quantum mechanical calculations on dichloropyrazolopyrimidine carboxylates have confirmed the high selectivity of nucleophilic attack at specific halogenated carbons on the pyrimidine ring. wuxiapptec.com
A variety of nucleophiles have been successfully employed to create libraries of functionalized pyrazolo[1,5-a]pyrimidines. These include aromatic and alkyl amines, cycloalkylamines, and substituted alkoxides, which allow for the introduction of amine and ether linkages. mdpi.com The Ullmann-type coupling, a copper-catalyzed N-arylation reaction, has also been effectively used for the efficient coupling of various amines to halo-substituted pyrazolo[1,5-a]pyrimidines under microwave heating conditions. researchgate.net This approach has been used to synthesize 3,5-bis-aminated products in good to excellent yields. researchgate.net These substitution reactions are instrumental in structure-activity relationship (SAR) studies, as the introduced amino, thiol, or hydroxyl groups can significantly alter the molecule's solubility and its interactions with biological targets. nih.gov
Table 1: Examples of Nucleophilic Substitution on the Pyrazolo[1,5-a]pyrimidine Core
| Precursor | Nucleophile(s) | Reaction Type | Conditions | Resulting Functional Group(s) | Reference |
|---|---|---|---|---|---|
| 5,7-Dichloropyrazolo[1,5-a]pyrimidine derivatives | Aqueous NaOH | SNAr | Tetrahydrofuran, Room Temp. | Selective substitution of one chloro group with a hydroxyl group | wuxiapptec.com |
| 5-Amino-3-bromopyrazolo[1,5-a]pyrimidine | Various amines | Ullmann-type Coupling | CuI (5 mol%), Carbazole-based ligand, Diethylene glycol, 80 °C (microwave) | 3,5-Bis-aminated pyrazolo[1,5-a]pyrimidines | researchgate.net |
| Halo-pyrazolo[1,5-a]pyrimidines | Amino, Thiol, or Hydroxyl groups | SNAr | Not specified | Introduction of amino, thiol, or hydroxyl functionalities | nih.gov |
| 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Diethyl malonate, Morpholine (B109124) | Nucleophilic Substitution | NaOEt; POCl₃; Morpholine | Introduction of morpholine at the C(7) position | nih.gov |
| 7-Chloro-pyrazolo[1,5-a]pyrimidine derivatives | Aromatic amines, Alkylamines, Cycloalkylamines, Alkoxides | SNAr | Not specified | Introduction of substituted amines and ethers at the C(7) position | mdpi.com |
Sustainable and Green Chemistry Approaches in Pyrazolo[1,5-a]pyrimidine Synthesis (e.g., Ultrasonic Irradiation)
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines. researchgate.net Ultrasonic irradiation has emerged as a powerful and sustainable tool, offering significant advantages over conventional heating methods. researchgate.netnih.gov This sonochemical approach promotes organic reactions by generating acoustic cavitation, which leads to the formation, growth, and implosive collapse of bubbles in the liquid medium, creating localized high-temperature and high-pressure zones that accelerate reaction rates. tandfonline.com
The synthesis of pyrazolo[1,5-a]pyrimidines via the cyclocondensation of aminopyrazoles with various 1,3-dielectrophiles has been shown to be highly efficient under ultrasound irradiation. nih.govresearchgate.net Key benefits of this methodology include dramatically reduced reaction times, often from hours to mere minutes, mild reaction conditions, simple work-up procedures, and high product yields. nih.govresearchgate.net For example, the reaction between 3-amino-5-methyl-1H-pyrazole and various trifluoro-3-alken-2-ones in ethanol (B145695) was completed in just 5 minutes under sonication at 75°C, providing satisfactory to excellent yields ranging from 61% to 98%. nih.govresearchgate.net
Furthermore, ultrasound has been successfully utilized in aqueous media, a green solvent, to synthesize pyrazolo[1,5-a]pyrimidine derivatives. researchgate.neteurjchem.combme.hu The reaction of aminopyrazoles with acetylenic esters, assisted by a catalyst like KHSO₄ in aqueous ethanol, proceeds smoothly under ultrasonic influence to give the desired products in good yields. researchgate.netbme.hu This approach not only minimizes the use of volatile and hazardous organic solvents but also aligns with the broader goals of sustainable chemistry by improving energy efficiency and reducing waste. researchgate.netresearchgate.net The scalability and catalyst-free potential of some sonochemical methods further enhance their attractiveness for both academic research and industrial applications. tandfonline.com
Table 2: Ultrasound-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Analogs
| Reactant 1 | Reactant 2 | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| 3-Amino-5-methyl-1H-pyrazole | 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones | Ethanol, Ultrasound (75 °C) | 5 min | 61-98% | nih.govresearchgate.net |
| Aminopyrazoles | Symmetric/Non-symmetric alkynes (e.g., DMAD, methyl propiolate) | Aqueous ethanol, KHSO₄, Ultrasound | Not specified | Good yields | researchgate.netbme.hu |
| Aminopyrazole (4) | Formylated active proton compounds | Aqueous media, KHSO₄, Ultrasound | Not specified | Not specified | eurjchem.com |
| Aminopyrazoles | Acrylophenones | Acid-catalyzed, Ultrasound | Shorter duration than conventional heating | Not specified | tandfonline.com |
Molecular Design and Structure Activity Relationship Sar Studies of 6 Isopropylpyrazolo 1,5 a Pyrimidine Derivatives
Design Principles for Pyrazolo[1,5-a]pyrimidine (B1248293) Compounds in Target-Oriented Research
The design of pyrazolo[1,5-a]pyrimidine derivatives is largely centered on their function as bioisosteres of purine, enabling them to act as ATP-competitive inhibitors of various protein kinases. nih.gov These enzymes are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. nih.govnih.gov The fused, rigid, and planar N-heterocyclic system of pyrazolo[1,5-a]pyrimidine serves as an excellent framework for interacting with the ATP-binding pocket of kinases. nih.govnih.gov
Key design principles in target-oriented research include:
Scaffold Mimicry : The pyrazolo[1,5-a]pyrimidine core is designed to emulate the adenine (B156593) base of ATP, facilitating interaction with the hinge region of the kinase active site. This interaction is fundamental to the inhibitory activity of many compounds in this class.
Versatility for Modification : The scaffold is highly amenable to chemical functionalization at multiple positions (C-2, C-3, C-5, C-6, and C-7). nih.govnih.gov This allows for the introduction of diverse substituents to optimize potency, selectivity, and pharmacokinetic properties.
Exploiting Target-Specific Pockets : While the core scaffold engages the hinge region, substituents are designed to extend into adjacent hydrophobic pockets or form specific hydrogen bonds with amino acid residues unique to the target kinase, thereby enhancing selectivity. mdpi.com For example, in designing PI3Kδ inhibitors, a morpholine (B109124) moiety was strategically placed at the C-7 position to form a critical hydrogen bond with Val-828 in the hinge region. mdpi.com
This target-oriented approach has led to the development of numerous potent and selective inhibitors for various kinases, including cyclin-dependent kinases (CDKs), Tropomyosin receptor kinases (Trks), and phosphoinositide 3-kinases (PI3Ks). nih.govmdpi.comnih.gov
**3.2. Positional and Substituent Effects on Biological Activity and Selectivity
The biological activity and selectivity of pyrazolo[1,5-a]pyrimidine derivatives are profoundly influenced by the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies are crucial for identifying the optimal substitution patterns for a given biological target. nih.gov
While the provided research extensively covers substitutions at various positions on the pyrazolo[1,5-a]pyrimidine ring, specific studies detailing the precise role of an isopropyl group at the C-6 position are not prominently featured. However, research into related compounds indicates that the C-6 position is a viable point for modification. For instance, substitution at the 6-position with polar groups, such as amino or hydroxyl moieties, has been shown to improve interaction with biological targets.
Modifications at the C-2, C-3, C-5, and C-7 positions have been extensively studied and shown to be critical determinants of the pharmacological profiles of pyrazolo[1,5-a]pyrimidine derivatives.
C-2 Position : Substituents at this position significantly impact potency. In the context of PI3Kδ inhibitors, functionalization at C-2 with various amine groups, linked via a methylene (B1212753) or carbonyl group, plays a crucial role in activity and selectivity. It was found that a carbonyl linker was often preferred over a methylene bridge for enhancing kinase activity.
C-3 Position : This position is key for modulating potency and selectivity. For CDK2 inhibitors, introducing an isopropyl group at C-3 enhanced potency. In the pursuit of TrkA inhibitors, incorporating an amide bond of picolinamide (B142947) at this position led to a significant increase in activity. nih.gov Furthermore, replacing an ethyl ester with a cyano group at C-3 resulted in a marked improvement in dual inhibitory activity against CDK2 and TRKA.
C-5 Position : The C-5 position is critical for anchoring the molecule within the target's binding site. For Trk inhibitors, a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at C-5 enhanced activity. nih.gov For PI3Kδ inhibitors, introducing indole (B1671886) or benzimidazole (B57391) derivatives at this position proved to be a successful strategy for improving potency and selectivity.
C-7 Position : Substituents at C-7 are often crucial for establishing key interactions with the kinase hinge region. A morpholine ring at the C-7 position is a common feature in many potent PI3K inhibitors, where its oxygen atom acts as a hydrogen bond acceptor, interacting with the backbone NH of a valine residue in the hinge region. mdpi.com
Table 1: Summary of Substituent Effects on Pyrazolo[1,5-a]pyrimidine Derivatives
| Position | Substituent/Modification | Target Kinase(s) | Observed Effect on Pharmacological Profile |
|---|---|---|---|
| C-2 | Amine subunits (e.g., N-tert-butylpiperazine) | PI3Kδ | Crucial for activity and selectivity. |
| C-2 | Carbonyl vs. Methylene linker | PI3Kδ | Carbonyl linker generally preferred for higher kinase activity. |
| C-3 | Isopropyl group | CDK2 | Enhanced potency. |
| C-3 | Picolinamide (amide bond) | TrkA | Significantly enhanced inhibitory activity. nih.gov |
| C-3 | Cyano group (vs. ethyl ester) | CDK2/TRKA | Remarkable increase in dual inhibitory activity. |
| C-5 | 2,5-difluorophenyl-substituted pyrrolidine | Trk | Increased Trk inhibition activity. nih.gov |
| C-5 | Indole or Benzimidazole derivatives | PI3Kδ | Improved potency and selectivity. mdpi.com |
| C-7 | Morpholine ring | PI3Kδ | Essential for hydrogen bond interaction with the kinase hinge region (Val-828). mdpi.com |
A general pharmacophore model for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors has emerged from numerous SAR studies. The key features essential for biological activity include:
The Pyrazolo[1,5-a]pyrimidine Core : This planar heterocyclic system acts as the fundamental scaffold, providing the necessary geometry to fit into the ATP-binding cleft and form one or more hydrogen bonds with the kinase hinge region. The N1 atom of the pyrazole (B372694) ring is often a key hydrogen bond acceptor. nih.gov
Hinge-Binding Moiety : A specific atom or group on the scaffold, typically one of the pyrimidine (B1678525) nitrogen atoms, engages in hydrogen bonding with the backbone of the kinase hinge region (e.g., with Met592 in TrkA). nih.gov
Selectivity Pockets : Substituents at various positions (notably C-3 and C-5) project into specific selectivity pockets within the kinase active site. The nature of these substituents (e.g., aromatic rings, flexible chains) determines the selectivity profile of the inhibitor.
Solvent-Front Interactors : Groups, often attached at the C-7 position, can extend towards the solvent-exposed region of the active site. These groups, such as morpholine, can improve solubility and provide additional interactions that enhance binding affinity. mdpi.com
Conformational Analysis and Stereochemical Influences on SAR
Conformational analysis reveals that the flexibility of substituents can allow the molecule to adopt different low-energy conformations. nih.gov This conformational flexibility can be advantageous, enabling the inhibitor to adapt to the specific topology of the target's active site. nih.gov
Stereochemistry is another critical factor. The introduction of chiral centers, for example in a pyrrolidine ring attached to the core, means that the absolute configuration can dictate the molecule's final three-dimensional shape. This can lead to the formation of atropisomers, which are stereoisomers arising from hindered rotation around a single bond. nih.gov Different stereoisomers can exhibit vastly different biological activities, as only one may present the correct orientation of functional groups to engage with the target protein effectively.
Furthermore, pyrazolo[1,5-a]pyrimidine derivatives have a tendency to form crystals that can exhibit conformational polymorphism. nih.gov Studies on the closely related pyrazolo[3,4-d]pyrimidine scaffold have shown that the same molecule can adopt different conformations in different crystal forms (polymorphs) due to molecular packing forces. mdpi.com These distinct conformations result in different intermolecular interactions, such as hydrogen bonding patterns, which can influence physicochemical properties. mdpi.com This highlights the importance of considering the solid-state conformation in drug design and development.
Mechanistic Pharmacology and Biochemical Target Engagement of 6 Isopropylpyrazolo 1,5 a Pyrimidine Compounds
Kinase Inhibition Mechanisms and Specificity
Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) core have been extensively studied, revealing potent inhibitory activity against multiple kinase families. nih.gov Modifications at various positions on the scaffold significantly influence binding affinity and selectivity, leading to the development of compounds targeting specific kinases involved in cancer and inflammatory diseases. nih.gov
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a highly selective core for the inhibition of Pim-1 kinase, an enzyme frequently overexpressed in a wide array of human cancers. nih.gov In comprehensive kinase profiling against 119 oncogenic kinases, compounds based on this scaffold demonstrated remarkable selectivity for Pim-1. nih.gov This selective inhibition has been shown to translate into cellular activity; selected compounds effectively suppressed the phosphorylation of the BAD protein, a downstream target of Pim-1, and inhibited colony formation in cancer cells. nih.gov
Quantitative structure-activity relationship (QSAR) studies have further elucidated the structural features necessary for potent Pim-1 inhibition. researchgate.net These analyses indicate that specific substitutions at different positions on the pyrazolo[1,5-a]pyrimidine ring are crucial for optimizing inhibitory activity. researchgate.net For instance, a diaminoethyl substituent at the R1 position and a biaryl meta substituent at the R2 position are favorable for Pim-1 inhibition. researchgate.net Molecular docking studies help to understand the binding interaction patterns of the most active compounds within the kinase's active site. researchgate.net
The pyrazolo[1,5-a]pyrimidine framework is a viable template for creating potent and selective inhibitors of Cyclin-Dependent Kinases (CDKs), which are central to regulating cell proliferation and gene expression. nih.govnih.gov As a bioisostere for adenine (B156593), the scaffold is well-suited to act as an ATP-competitive inhibitor, fitting into the kinase domain's ATP-binding pocket. nih.govnih.gov
One notable derivative, BS-194, has demonstrated potent, selective inhibition across multiple CDKs. nih.gov Its inhibitory activity is most pronounced against CDK2, with significant inhibition also observed for CDK1 and CDK9. nih.gov This activity leads to a downstream blockade of the phosphorylation of CDK substrates like the Retinoblastoma (Rb) protein and the RNA polymerase II C-terminal domain. nih.gov Further research has led to the development of pyrazolo[1,5-a]pyrimidine-5,7-diamine compounds that inhibit a broad spectrum of CDKs, including CDK1, CDK2, CDK9, CDK12, and CDK13. google.com
Inhibitory Activity of BS-194 Against Cyclin-Dependent Kinases
| Kinase Target | IC₅₀ (nmol/L) |
|---|---|
| CDK2 | 3 |
| CDK1 | 30 |
| CDK5 | 30 |
| CDK9 | 90 |
| CDK7 | 250 |
Data sourced from research identifying BS-194 as a potent and selective CDK inhibitor. nih.gov
The broader class of pyrazolopyrimidines has been investigated for activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov While much of the specific research has focused on the pyrazolo[3,4-d]pyrimidine isomer nih.govsemanticscholar.orgrsc.orgbohrium.com, reviews have noted that pyrazolo[1,5-a]pyrimidine derivatives are also promising as EGFR-targeting agents. nih.gov These compounds are designed to act as ATP-competitive inhibitors, targeting the kinase domain of EGFR, which is often overexpressed or mutated in various cancers, including non-small cell lung cancer. nih.gov
Novel series of ATP-competitive B-Raf inhibitors have been developed based on the pyrazolo[1,5-a]pyrimidine scaffold. nih.govnih.gov These inhibitors show excellent cellular potency and significant selectivity for B-Raf kinase. nih.gov Optimization of this scaffold has yielded compounds with favorable physicochemical and pharmacokinetic properties. nih.gov The development of these inhibitors is particularly relevant for cancers driven by B-Raf mutations, such as melanoma. nih.gov The pyrazolo[1,5-a]pyrimidine core has also been noted as a scaffold for inhibiting MEK kinase, a downstream effector in the same signaling pathway. nih.gov
The pyrazolo[1,5-a]pyrimidine nucleus is a prominent and clinically validated framework for inhibitors of Tropomyosin Receptor Kinases (Trks). nih.govnih.govresearchgate.net This scaffold is a core structural feature in two of the three FDA-approved Trk inhibitors, Entrectinib and Repotrectinib, used for the treatment of NTRK fusion-positive cancers. nih.govresearchgate.net
The inhibitory mechanism relies on key molecular interactions within the Trk kinase domain. Structure-activity relationship (SAR) studies reveal that the pyrazolo[1,5-a]pyrimidine moiety is essential for forming a critical hinge interaction with the Met592 residue, which anchors the inhibitor in the ATP-binding pocket. nih.gov Specific substitutions on the scaffold are crucial for potency and selectivity. For example, a picolinamide (B142947) substitution at the third position and a 2,5-difluorophenyl-substituted group at the fifth position have been shown to significantly enhance Trk inhibition. mdpi.com
Inhibitory Activity of a 5-azabicyclohexane-substituted Pyrazolo[1,5-a]pyrimidine Derivative (Compound 22)
| Kinase Target | IC₅₀ (nM) |
|---|---|
| TrkA | 3 |
| TrkB | 14 |
| TrkC | 1 |
Data from a study on novel derivatives targeting Trk fusion mutations. mdpi.com
Researchers have successfully designed and synthesized novel libraries of pyrazolo[1,5-a]pyrimidine derivatives as highly potent and selective inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). nih.govnih.gov PI3Kδ is primarily expressed in hematopoietic cells and is a key target for inflammatory and autoimmune diseases. nih.govmdpi.com
High isoform selectivity for PI3Kδ over other class I isoforms (α, β, γ) is a critical attribute of these compounds. nih.govmdpi.com This selectivity is largely driven by interactions with a unique "tryptophan shelf" created by the Trp-760 residue in the PI3Kδ active site. nih.gov By designing derivatives with moieties such as indole (B1671886) or benzimidazole (B57391) at the C(5) position, researchers have developed compounds with low nanomolar potency and exceptional selectivity. nih.govnih.govmdpi.com For example, the benzimidazole derivative CPL302415 shows over 1400-fold selectivity for PI3Kδ against PI3Kβ and over 900-fold selectivity against PI3Kγ. mdpi.com Another compound, CPL302253, was identified as the most potent in its series with an IC50 of 2.8 nM for PI3Kδ. nih.gov Some derivatives have also been developed as dual PI3Kδ/γ inhibitors. researchgate.net
Selectivity Profile of PI3Kδ Inhibitor CPL302415
| Kinase Isoform | IC₅₀ (nM) | Selectivity Ratio (vs. PI3Kδ) |
|---|---|---|
| PI3Kδ | 18 | - |
| PI3Kα | 1422 | α/δ = 79 |
| PI3Kβ | 25470 | β/δ = 1415 |
| PI3Kγ | 16902 | γ/δ = 939 |
Data from a study on benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine. mdpi.com
Phosphodiesterase (PDE) Inhibition and Subtype Selectivity (e.g., PDE2A, PDE3, PDE4)
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been identified as potent inhibitors of various phosphodiesterase (PDE) subtypes. PDEs are enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), second messengers crucial for a multitude of cellular signaling pathways. Inhibition of these enzymes, particularly PDE4, is a well-established strategy for treating inflammatory conditions.
While the broader class of pyrazolo[1,5-a]pyrimidines has been explored for PDE inhibition, specific data on 6-isopropyl derivatives is less detailed in publicly available research. However, the general principles of PDE inhibition by this scaffold are informative. For instance, pyrazolo[1,5-a]pyrimidines have been investigated as inhibitors of PDE4, which is a key target for treating respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma. researchgate.netnih.gov The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which has anti-inflammatory effects. researchgate.netnih.gov
Furthermore, the development of dual PDE3/PDE4 inhibitors has emerged as a promising therapeutic strategy for obstructive airway diseases. nih.gov The pyrazolo[1,5-a]pyrimidine framework is a candidate for developing such dual inhibitors. The selectivity profile across different PDE subtypes is a critical aspect of drug design to maximize therapeutic efficacy and minimize side effects. For example, a pyrazolo[1,5-a]pyrimidine derivative, MT-3014, was developed as a highly selective inhibitor of PDE10A. rsc.org
The table below summarizes the inhibitory activity of representative pyrazolo[1,5-a]pyrimidine derivatives against various PDE subtypes.
| Compound/Derivative | Target PDE Subtype | IC50 Value | Key Findings |
| MT-3014 | PDE10A | - | A highly selective inhibitor developed from a pyrazolo[1,5-a]pyrimidine scaffold. rsc.org |
| General Pyrazolo[1,5-a]pyrimidines | PDE4 | - | Investigated as potential inhibitors for inflammatory and respiratory diseases. researchgate.netnih.gov |
| Ensifentrine (a related dual inhibitor) | PDE3 / PDE4 | 0.4 nM / 1479 nM | Demonstrates the potential for dual inhibition to achieve bronchodilation and anti-inflammatory effects. nih.gov |
Other Enzymatic Target Interactions (e.g., Carboxylesterase, Translocator Protein, PDE10A)
Beyond phosphodiesterases, the versatile pyrazolo[1,5-a]pyrimidine scaffold has been shown to interact with a range of other enzymatic targets, indicating a broad pharmacological profile.
Carboxylesterase: Recent reviews have highlighted that pyrazolo[1,5-a]pyrimidines can act as carboxylesterase inhibitors. nih.gov Carboxylesterases are crucial enzymes involved in the metabolism of many drugs containing ester groups. nih.gov Their inhibition can significantly alter the pharmacokinetics of co-administered drugs. nih.gov However, specific studies detailing the inhibitory activity of 6-isopropylpyrazolo[1,5-a]pyrimidine against carboxylesterases are not extensively documented in the current literature.
Translocator Protein (TSPO): A significant area of research has been the development of pyrazolo[1,5-a]pyrimidine derivatives as high-affinity ligands for the 18 kDa translocator protein (TSPO). nih.govrsc.org TSPO is upregulated in neuroinflammatory conditions and certain cancers, making it a valuable biomarker and therapeutic target. nih.govrsc.org Derivatives of this scaffold, such as DPA-713 and DPA-714, have demonstrated subnanomolar affinity for TSPO. nih.gov This interaction has been explored for both imaging neuroinflammation via Positron Emission Tomography (PET) and for potential anti-cancer applications, such as inducing apoptosis in glioblastoma cells. nih.govrsc.org
PDE10A: As mentioned previously, the pyrazolo[1,5-a]pyrimidine core was utilized in a structure-based drug design approach to discover MT-3014, a highly selective inhibitor of PDE10A. rsc.org This enzyme is highly expressed in the medium spiny neurons of the striatum, and its inhibition is being investigated for the treatment of neuropsychiatric disorders like schizophrenia. The development of MT-3014 from a different core structure to the pyrazolo[1,5-a]pyrimidine scaffold highlights the latter's utility in creating selective enzyme inhibitors with favorable pharmacokinetic properties, including high brain penetration. rsc.org
The table below presents the binding affinities and inhibitory concentrations of pyrazolo[1,5-a]pyrimidine derivatives for these other enzymatic targets.
| Compound/Derivative | Target Enzyme | Affinity (Ki/IC50) | Key Findings |
| Fluoroalkyl/Fluoroalkynyl Analogues | Translocator Protein (TSPO) | 0.37 to 0.86 nM | Displayed subnanomolar affinity, comparable to the reference compound DPA-714. nih.gov |
| DPA-713 Analogues | Translocator Protein (TSPO) | High Affinity | The nature of the alkyl ether chain influences functional activity more than TSPO affinity. rsc.org |
| MT-3014 | PDE10A | - | A highly selective inhibitor with good brain penetration. rsc.org |
Molecular Basis of Target Binding and Selectivity (e.g., Hydrogen Bonding, π–π Interactions)
The efficacy and selectivity of this compound compounds are dictated by specific molecular interactions within the binding sites of their target proteins. The rigid, fused bicyclic structure of the pyrazolo[1,5-a]pyrimidine core provides a versatile scaffold for chemical modifications that can fine-tune these interactions.
Hydrogen Bonding: Hydrogen bonds are critical for the stable binding of pyrazolo[1,5-a]pyrimidine derivatives to their targets. For instance, in the context of kinase inhibition, the pyrazolo[1,5-a]pyrimidine moiety is often essential for forming a hinge interaction with backbone residues of the kinase, such as the methionine residue (Met592) in Tropomyosin receptor kinase (Trk). Similar hydrogen bonding patterns are observed in their interactions with other kinases. In the case of PI3Kδ inhibitors, hydrogen bonding with aspartate residues (Asp-832 and Asp-897) is crucial for potency and selectivity. The nitrogen atoms within the pyrazole (B372694) and pyrimidine (B1678525) rings frequently act as hydrogen bond acceptors, anchoring the ligand in the active site.
The combination of specific hydrogen bonds, which provide directionality and specificity, and less-directional but significant π–π and hydrophobic interactions, determines the compound's affinity for its target and its selectivity over other proteins. Structure-based drug design, utilizing co-crystal structures, has been instrumental in optimizing these interactions to develop potent and selective inhibitors, as demonstrated in the discovery of the PDE10A inhibitor MT-3014. rsc.org
Preclinical Biological Activity Studies of 6 Isopropylpyrazolo 1,5 a Pyrimidine and Derivatives
In Vitro Antiproliferative and Cell Growth Inhibition Assays
Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) core have been a focal point in the development of inhibitors for various protein kinases, which are crucial regulators of cell signaling and are often deregulated in cancer. biorxiv.org The structural versatility of this scaffold allows for modifications that can lead to potent and selective inhibitors of enzymes like cyclin-dependent kinases (CDKs) and Checkpoint Kinase 1 (CHK1), which are key to cell cycle progression. nih.gov
A number of studies have synthesized and evaluated various pyrazolo[1,5-a]pyrimidine derivatives for their cytotoxic effects against a panel of human cancer cell lines. The antitumor activity of newly synthesized pyrazolo[1,5-a]pyrimidine derivatives has been assessed against human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and hepatocellular carcinoma (HepG-2) cell lines. nih.gov In one study, several compounds demonstrated notable activity when compared to the standard drug Doxorubicin. nih.gov For example, a 7-phenylpyrazolo[1,5-a]pyrimidine (B8784727) derivative has shown promise as an antitumor agent against HepG-2 cells. researchgate.net
Another series of N-alkylated C-6-isobutyl- or propyl-pyrimidine derivatives was evaluated for antiproliferative effects on various tumor cell lines, including HeLa and HepG2. nih.gov One particular compound, an N-methoxymethylated 5-methylpyrimidin-2,4-dione with a di(benzyloxy)isobutyl group at the C-6 position, exhibited the strongest inhibition of cell growth at micromolar concentrations. nih.gov
| Compound Series | Cell Line | Reported Activity | Source |
|---|---|---|---|
| 3,6-diarylazo-2,5,7-triaminopyrazolo[1,5-a]pyrimidines | HCT-116 | Active, compared to Doxorubicin | nih.gov |
| 3,6-diarylazo-2,5,7-triaminopyrazolo[1,5-a]pyrimidines | MCF-7 | Active, compared to Doxorubicin | nih.gov |
| 3,6-diarylazo-2,5,7-triaminopyrazolo[1,5-a]pyrimidines | HepG-2 | Active, compared to Doxorubicin | nih.gov |
| 7-phenylpyrazolo[1,5-a]pyrimidine derivative | HepG-2 | Promising antitumor agent | researchgate.net |
| N-alkylated C-6-isobutyl/propyl pyrimidine (B1678525) derivatives | HeLa | Antiproliferative effect observed | nih.gov |
| N-alkylated C-6-isobutyl/propyl pyrimidine derivatives | HepG2 | Antiproliferative effect observed | nih.gov |
The antiproliferative activity of pyrimidine derivatives is often linked to their ability to modulate key cellular pathways that control cell survival and proliferation. nih.gov Certain pyrimidine derivatives that inhibit Src kinase have been shown to induce apoptosis by modulating the expression of Bcl2 family proteins. nih.gov This family includes both anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax and Bad. During apoptosis, a decrease in Bcl-2 alongside an increase in Bax can lead to the loss of mitochondrial membrane potential and subsequent cell death. nih.gov
Furthermore, the growth-inhibitory effects of some pyrazolo-pyrimidine derivatives are attributed to their ability to induce a phase-specific halt in cell cycle progression. nih.gov Cytometric analysis has revealed that treatment with certain pyrimidine derivatives can cause a significant accumulation of cells in the G2/M phase of the cell cycle. nih.gov This cell cycle arrest is a common mechanism for anticancer agents, preventing cancer cells from dividing and proliferating. The pyrazolo[1,5-a]pyrimidine scaffold has been specifically utilized to design potent inhibitors of CHK1, a critical regulator of the cell cycle, further highlighting the role of these compounds in modulating cellular division pathways. nih.gov
Antimicrobial Activity Evaluation
In addition to their anticancer properties, pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their potential as antimicrobial agents, demonstrating a broad spectrum of activity. eijppr.combohrium.com
Numerous synthesized pyrazolo[1,5-a]pyrimidine derivatives have been screened for their in vitro activity against various bacterial and fungal strains. eijppr.comnih.gov Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. bohrium.com For example, a series of newly prepared pyrazolo[1,5-a]pyrimidin-2-amines demonstrated a wide spectrum of antibacterial activity. bohrium.com In this series, compounds featuring a 3-(4-methoxybenzyl) unit generally showed superior antibacterial activity compared to their counterparts with a 3-(4-chlorobenzyl) unit. bohrium.com
The antifungal potential of these derivatives has also been well-documented. eijppr.comnih.gov Synthesized compounds have been tested against fungal species such as Candida albicans, Aspergillus fumigatus, and Geotrichum candidum. eijppr.com In one study, 6,7-diarylpyrazolo[1,5-a]pyrimidine derivatives were evaluated against five different phytopathogenic fungi, with some compounds effectively inhibiting fungal growth. nih.gov For instance, compound 4j, a 6,7-diarylpyrazolo[1,5-a]pyrimidine, was found to inhibit the growth of Alternaria solani. nih.gov
| Compound Series | Organism | Type | Reported Activity | Source |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidin-2-amines | Various Bacteria | Antibacterial | Wide spectrum of activity | bohrium.com |
| Pyrazolo[1,5-a]pyrimidines | Candida albicans | Antifungal | Screened for activity | eijppr.com |
| Pyrazolo[1,5-a]pyrimidines | Aspergillus fumigatus | Antifungal | Screened for activity | eijppr.com |
| 6,7-diarylpyrazolo[1,5-a]pyrimidines | Alternaria solani | Antifungal | Inhibited growth | nih.gov |
| 6,7-diarylpyrazolo[1,5-a]pyrimidines | Cytospora sp. | Antifungal | Inhibited growth | nih.gov |
| 6,7-diarylpyrazolo[1,5-a]pyrimidines | Fusarium solani | Antifungal | Inhibited growth | nih.gov |
The pyrazolo[1,5-a]pyrimidine scaffold is a significant area of research in the quest for new treatments for tuberculosis (TB), a disease caused by Mycobacterium tuberculosis (Mtb). nih.govucl.ac.uk A high-throughput screening identified pyrazolo[1,5-a]pyrimidin-7(4H)-one as a potential lead for antituberculosis agents. nih.gov Subsequent synthesis and structure-activity relationship (SAR) studies of a focused library of analogues led to significant improvements in antitubercular activity, with the most promising compounds showing low cytotoxicity and good activity against Mtb within macrophages. nih.gov
A key finding in the study of these compounds is the mechanism of resistance. nih.gov Resistance to certain pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues was conferred by a mutation in a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase, encoded by the gene Rv1751. nih.gov This mutation is believed to promote the catabolism of the compound through hydroxylation, thereby inactivating it. nih.gov This discovery highlights the importance of understanding resistance mechanisms in the development of new anti-TB drugs. nih.gov
Immunomodulatory Properties
Beyond their direct cytotoxic and antimicrobial effects, pyrazolo[1,5-a]pyrimidine derivatives have been classified as potential immunomodulators. google.com While detailed preclinical studies focusing solely on the immunomodulatory properties of the 6-isopropyl derivative are not extensively reported in the provided context, the classification suggests that compounds with this scaffold have the potential to influence the immune system. This could represent a valuable therapeutic avenue, as immunomodulation is a key strategy in treating various diseases, including autoimmune disorders and cancer.
In Vivo Mechanistic Studies in Preclinical Models (e.g., Xenograft Models for Target Engagement)
In vivo studies utilizing preclinical models, particularly xenograft models, have been instrumental in demonstrating the target engagement and elucidating the mechanistic action of pyrazolo[1,5-a]pyrimidine derivatives. These studies provide crucial evidence of a compound's ability to interact with its intended molecular target within a complex biological system and produce a downstream therapeutic effect.
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated significant anti-tumor activity in various xenograft models. This activity is often directly linked to the inhibition of specific protein kinases that are critical for cancer cell proliferation and survival. For instance, in mouse xenograft models of cancers harboring the B-Raf V600E mutation, these compounds have shown substantial tumor regression. nih.gov The mechanism of action involves the blockade of the MAPK pathway, a key signaling cascade that is constitutively activated by this mutation. nih.gov
Specific pyrazolo[1,5-a]pyrimidine compounds have been evaluated in a range of cancer models, confirming their mechanism of action in vivo.
CDK Inhibition: The derivative BS-194 (4k) , a potent inhibitor of cyclin-dependent kinases (CDKs), was tested in human tumor xenografts. nih.gov In these models, the compound successfully inhibited the phosphorylation of CDK substrates like the Retinoblastoma (Rb) protein and the RNA polymerase II C-terminal domain. nih.gov This target engagement at the molecular level correlated with the observed inhibition of tumor growth, confirming that the anti-tumor effects were driven by CDK inhibition. nih.gov
TTK Inhibition: CFI-402257 , a novel and potent inhibitor of the TTK protein kinase, demonstrated a dose-dependent anti-tumor effect in a HCT116 colorectal cancer xenograft model. nih.gov The observed phenotype in cancer cells was consistent with TTK inhibition, providing in vivo validation for its mechanism of action. nih.gov
RET Kinase Inhibition: The compound WF-47-JS03 (1) , a potent and selective RET kinase inhibitor, was assessed in RET-driven tumor xenografts. acs.org The study showed that the compound induced strong tumor regression, confirming its efficacy in tumors dependent on this specific oncogenic driver. acs.org
Trk Inhibition: The Tropomyosin receptor kinase (Trk) family is another important target for this class of compounds. Compound 39 , a pyrazolo[1,5-a]pyrimidine derivative, showed significant tumor growth inhibition in xenograft models expressing both wild-type TrkA and the resistant TrkA G667C mutation. mdpi.com Another macrocyclic derivative, LPM4870108 , was also effective against both wild-type and mutant versions of TrkA and TrkC. mdpi.com
PI3Kγ/δ Dual Inhibition: The derivative 15u (IHMT-PI3K-455) , a dual inhibitor of PI3Kγ and PI3Kδ, demonstrated favorable pharmacodynamic properties in a MC38 xenograft model. researchgate.net The engagement of these targets is crucial for modulating the tumor microenvironment. researchgate.net
ALKBH5 Inhibition: The compound DDO-2728 was identified as a selective inhibitor of ALKBH5. In preclinical models of acute myeloid leukemia (AML), it was shown to target the ALKBH5-transforming acidic coiled-coil containing protein 3 axis, leading to apoptosis, cell cycle arrest, and inhibition of tumor progression. researchgate.net
These in vivo studies are critical for validating the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives, confirming that their in vitro potency translates into meaningful target engagement and anti-tumor activity in a living organism.
Table 1: In Vivo Mechanistic Studies of Pyrazolo[1,5-a]pyrimidine Derivatives in Xenograft Models
| Compound/Derivative | Target Kinase/Protein | Preclinical Model | Key Mechanistic Finding/Outcome |
| BS-194 (4k) | CDK1, CDK2, CDK5, CDK7, CDK9 | Human Tumor Xenografts | Inhibition of Rb and RNA polymerase II phosphorylation. nih.gov |
| CFI-402257 | TTK | HCT116 Colorectal Cancer Xenograft | Dose-dependent tumor inhibition consistent with TTK inhibition. nih.gov |
| WF-47-JS03 (1) | RET Kinase | RET-Driven Tumor Xenograft | Strong tumor regression. acs.org |
| Compound 39 | TrkA (Wild-type and G667C mutant) | TrkA-driven Xenograft Mouse Models | Significant tumor growth inhibition. mdpi.com |
| 15u (IHMT-PI3K-455) | PI3Kγ/δ | MC38 Xenograft Model | Demonstrated in vivo pharmacodynamic properties. researchgate.net |
| DDO-2728 | ALKBH5 | Acute Myeloid Leukemia (AML) Model | Inhibition of tumor progression via apoptosis and cell cycle arrest. researchgate.net |
Computational and Chemoinformatic Approaches in the Research of 6 Isopropylpyrazolo 1,5 a Pyrimidine
Molecular Docking Studies for Ligand-Target Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to predict the binding mode of ligands, such as derivatives of 6-isopropylpyrazolo[1,5-a]pyrimidine, within the active site of a biological target.
Several studies have utilized molecular docking to elucidate the interactions of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives with various protein targets. For instance, docking studies of pyrazolo[1,5-a]pyrimidine derivatives with Cyclin-Dependent Kinase 2 (CDK2) have revealed key binding interactions. ekb.egnih.gov One study found that a pyrazolo[1,5-a]pyrimidine derivative with a methoxy (B1213986) group exhibited promising antitumor potency against the HCT-116 cell line, with a calculated IC50 value of 8.64 µM, which was comparable to the reference drug. ekb.eg Molecular docking of this compound into the CDK2 active site was performed to understand the structural basis for its activity. ekb.eg
In another study, a series of new pyrazolo[1,5-a]pyrimidines were synthesized and evaluated as potential antimicrobial and anticancer agents. rsc.org The most active compound, 5d, showed significant anticancer activity towards the A-549 lung carcinoma cell line. rsc.org Molecular docking studies revealed that this compound had good binding scores within the active sites of both Casein Kinase 2 (CK2) and CDK9. rsc.org
Furthermore, docking studies have been employed to understand the antimicrobial activity of pyrazolo[1,5-a]pyrimidine derivatives. In one such study, the most active compounds were docked inside the active site of S. aureus DNA gyrase. nih.gov The results indicated that a pyrazolo[1,5-a]pyrimidine-3-carboxamide (B1627251) derivative displayed a binding energy of -22.76 kcal/mol, forming a hydrogen bond and an arene-cation interaction with the protein. nih.gov
These molecular docking studies provide valuable insights into the ligand-target interactions at a molecular level, guiding the rational design of more potent and selective inhibitors based on the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used to predict the activity of new compounds and to understand which structural features are important for activity. nih.gov
A notable 3D-QSAR study was conducted on a series of 111 pyrazolo[1,5-a]pyrimidine derivatives as CDK2/cyclin A inhibitors. researchgate.netresearchgate.net The study developed a Comparative Molecular Similarity Indices Analysis (CoMSIA) model with significant predictive power. The optimal CoMSIA model yielded a cross-validated correlation coefficient (Q²) of 0.516, a non-cross-validated correlation coefficient (R²ncv) of 0.912, and a predicted correlation coefficient (R²pre) of 0.914, indicating a robust and predictive model. researchgate.netresearchgate.net
The CoMSIA contour maps provided detailed insights into the structural requirements for enhanced inhibitory activity:
Steric hindrance: Bulky substituents at the R1 position were found to be beneficial for activity. researchgate.netresearchgate.net
Hydrophobicity: Favorable hydrophobic contributions were identified in the R2 area. researchgate.netresearchgate.net
Hydrogen bonding: The presence of a hydrogen bond donor group at the R1 position was detrimental to activity. researchgate.netresearchgate.net
Another QSAR study on pyrazolopyrimidine derivatives as CDK2 inhibitors resulted in a highly predictive model (R² = 0.9100). nih.gov This model was then used to design new compounds with predicted pIC50 values exceeding 7, identifying them as potential hit molecules for further development. nih.gov
The following table summarizes the statistical parameters of the CoMSIA model for CDK2/cyclin A inhibitors:
| Parameter | Value |
| Q² (cross-validated r²) | 0.516 |
| R²ncv (non-cross-validated r²) | 0.912 |
| R²pre (predicted r² for the test set) | 0.914 |
| SEE (standard error of estimate) | 0.347 |
| SEP (standard error of prediction) | 0.812 |
| Components | 10 |
| Data from a 3D-QSAR study on pyrazolo[1,5-a]pyrimidine derivatives as CDK2/cyclin A inhibitors. researchgate.netresearchgate.net |
These QSAR studies demonstrate the utility of this computational approach in identifying key structural features that govern the biological activity of this compound derivatives and in guiding the design of new, more potent compounds.
Molecular Dynamics Simulations for Elucidating Dynamic Interactions with Biological Targets
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide insights into the dynamic interactions between a ligand and its biological target, offering a more realistic representation of the binding process compared to static docking models.
For pyrazolo[1,5-a]pyrimidine derivatives, MD simulations have been employed to investigate their interactions with CDK2. One study that combined docking with MD simulations found that pyrazolo[1,5-a]pyrimidine derivatives are stabilized in a "flying bat" conformation within the ATP binding cleft of CDK2. researchgate.net This stabilization was primarily attributed to hydrogen bond interactions and hydrophobic contacts. researchgate.net
In a separate study on pyrazole-based CDK2 inhibitors, MD simulations were used to validate the stability of the docked compounds within the catalytic domain of the enzyme. rsc.org The sustained binding observed during the simulations for the most promising compounds further supported their potential as effective inhibitors. nih.gov These simulations help to confirm the binding modes predicted by docking and provide a deeper understanding of the stability and dynamics of the ligand-receptor complex.
In Silico Predictions of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Compound Prioritization
The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process. In silico ADME predictions allow for the early assessment of a compound's pharmacokinetic profile, helping to prioritize candidates with favorable drug-like properties and reducing the likelihood of late-stage failures.
Several studies on pyrazolo[1,5-a]pyrimidine derivatives have incorporated in silico ADME predictions. In one study, the physicochemical properties, drug-likeness, bioactivity scores, and ADME properties of a series of fused pyrazolo[1,5-a]pyrimidines were predicted. researchgate.net The results indicated that some of the synthesized compounds possessed acceptable and good drug-like properties. researchgate.net
Another study on new pyrazolo[1,5-a]pyrimidine derivatives assessed their physicochemical, pharmacokinetic, and drug-like properties using the SwissADME database. rsc.org The data showed that all the synthesized compounds adhered to Veber's rule with zero violations, suggesting good oral bioavailability. rsc.org Similarly, a computational analysis of two pyrazolo[1,5-a]pyrimidine derivatives calculated their pharmacokinetic and toxicity properties, providing initial data for more advanced studies. researchgate.net
The following table presents a hypothetical example of in silico ADME predictions for a this compound derivative:
| Property | Predicted Value | Interpretation |
| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule of Five |
| LogP | < 5 | Compliant with Lipinski's Rule of Five |
| Hydrogen Bond Donors | < 5 | Compliant with Lipinski's Rule of Five |
| Hydrogen Bond Acceptors | < 10 | Compliant with Lipinski's Rule of Five |
| Human Intestinal Absorption | High | Good absorption from the gut |
| Blood-Brain Barrier Permeation | Low | Less likely to cause CNS side effects |
| CYP2D6 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions |
| This table is for illustrative purposes only and does not represent actual data for a specific compound. |
These in silico ADME predictions are crucial for the early-stage filtering of compound libraries, ensuring that resources are focused on candidates with a higher probability of success in later stages of drug development.
Computational Analysis of Regioselectivity in Synthetic Reactions
Computational chemistry plays a significant role in understanding and predicting the outcomes of chemical reactions, including regioselectivity. For the synthesis of pyrazolo[1,5-a]pyrimidines, computational methods can be used to elucidate the factors that control the formation of one regioisomer over another.
A study on the synthesis of pyrazolo[1,5-a]pyrimidines from the reaction of 1,2-allenic ketones with aminopyrazoles reported excellent regioselectivity. researchgate.net To understand the origin of this selectivity, density functional theory (DFT) calculations were performed at the B3LYP/6-31G* level of theory. researchgate.netjchemrev.com These calculations helped to explore the reasons behind the observed regioselectivity. researchgate.net
In a broader context, computational studies on pyrazolo[1,5-a]pyrimidine derivatives have utilized DFT to calculate various geometrical and structural parameters, such as total energies, relative energies, bond lengths, and angles. jchemrev.com These calculations can provide insights into the stability of different isomers and intermediates, thereby explaining the regioselectivity of synthetic routes. jchemrev.com For example, DFT calculations can be used to determine the energy barriers for the formation of different regioisomers, with the product corresponding to the lower energy barrier being the kinetically favored product.
Q & A
Q. Table 1. Synthetic Methods for this compound Derivatives
| Method | Key Reagents/Conditions | Reference |
|---|---|---|
| Cyclocondensation | 3-aminopyrazoles + β-dicarbonyl compounds | |
| One-pot synthesis | Catalyst-assisted regioselective reaction | |
| Hydrazine functionalization | Hydrazine hydrate, temperature modulation |
How can the structure of pyrazolo[1,5-a]pyrimidine derivatives be characterized?
Structural elucidation relies on advanced spectroscopic and crystallographic techniques:
- NMR Spectroscopy : 1H/13C NMR and (15N,1H) HMBC experiments resolve regiochemical ambiguities, particularly for distinguishing between positional isomers .
- X-ray Diffraction : Provides definitive crystallographic data for core structures and substituent orientations .
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns for purity assessment .
Q. Table 2. Key Analytical Techniques
| Technique | Application | Reference |
|---|---|---|
| (15N,1H) HMBC NMR | Regiochemical assignment of fused rings | |
| X-ray diffraction | Absolute configuration determination | |
| 1H/13C NMR | Substituent identification and steric effects |
What structural features influence the biological activity of pyrazolo[1,5-a]pyrimidines?
The isopropyl group at position 6 enhances lipophilicity and target binding affinity. Substitutions at positions 2, 5, and 7 modulate activity:
- Position 7 : Electrophilic groups (e.g., carboxamides) improve selectivity for kinase inhibitors .
- Position 5 : Methyl or aryl groups enhance metabolic stability in anticancer agents .
- Position 3 : Polar moieties (e.g., nitriles) improve solubility for CNS-targeted compounds .
Advanced Research Questions
How can regioselectivity challenges be addressed during synthesis?
Regioselectivity is controlled by:
- Catalyst Design : Novel catalysts promote selective cyclization in one-pot reactions, reducing byproduct formation .
- Electrophile Choice : Symmetric β-dicarbonyl reagents minimize regiochemical ambiguity, while asymmetric systems require HMBC or X-ray validation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor specific transition states in cyclocondensation .
What advanced techniques elucidate reaction mechanisms in pyrazolo[1,5-a]pyrimidine synthesis?
- In Situ NMR Spectroscopy : Tracks intermediates in multi-step reactions, such as enamine-to-cyanopyrazole conversions .
- X-ray Crystallography : Resolves mechanistic pathways by characterizing transient intermediates (e.g., dihydro derivatives) .
- Computational Modeling : Density Functional Theory (DFT) predicts transition states and regiochemical outcomes .
How do computational methods aid in predicting physicochemical properties?
- Molecular Dynamics (MD) Simulations : Assess binding modes with biological targets (e.g., kinases) .
- QSAR Models : Correlate substituent effects (e.g., logP, H-bond donors) with bioavailability .
- Docking Studies : Guide rational design of selective inhibitors by evaluating steric and electronic complementarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
